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Compound of Interest

Compound Name:
Benzyl 4-(methylamino)piperidine-

1-carboxylate

Cat. No.: B1287280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Benzyl 4-(methylamino)piperidine-1-carboxylate is a synthetic organic compound featuring

a piperidine core, a structure of significant interest in medicinal chemistry. Its utility primarily lies

in its role as a versatile intermediate for the synthesis of novel drug candidates, particularly

those targeting the central nervous system (CNS). This document provides a comprehensive

overview of its chemical and physical properties, a plausible synthetic route, and an exploration

of its potential pharmacological activities based on structurally related compounds.

Furthermore, it outlines standard experimental protocols for its synthesis, characterization, and

biological evaluation, aiming to equip researchers with the necessary information for its

application in drug discovery and development.

Chemical and Physical Properties
Benzyl 4-(methylamino)piperidine-1-carboxylate is a liquid at room temperature and

requires refrigerated storage to maintain its stability. Its hydrochloride salt is a solid with

enhanced stability and solubility in aqueous solutions.[1]

Table 1: Physicochemical Properties of Benzyl 4-(methylamino)piperidine-1-carboxylate and

its Hydrochloride Salt
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Property
Benzyl 4-
(methylamino)piperidine-1-
carboxylate

Benzyl 4-
(methylamino)piperidine-1-
carboxylate hydrochloride

CAS Number 405057-75-2[2] 1073635-69-4[1]

Molecular Formula C₁₄H₂₀N₂O₂ C₁₄H₂₁ClN₂O₂[1]

Molecular Weight 248.32 g/mol 284.78 g/mol [1]

Appearance Liquid[2] Solid

Purity 97%[2] 95%[1]

Storage Temperature 2-8°C, protect from light[2] 2-8°C, under inert gas[1]

InChI Key
UKMMXAXGJCWGTF-

UHFFFAOYSA-N[2]
Not available

Synthesis and Characterization
While specific, detailed synthetic protocols for Benzyl 4-(methylamino)piperidine-1-
carboxylate are not readily available in peer-reviewed literature, a plausible route can be

devised based on the synthesis of analogous benzylpiperidine derivatives. A common method

involves the N-alkylation of a piperidine derivative with a benzyl halide.

Experimental Protocol: Synthesis of Benzyl 4-
(methylamino)piperidine-1-carboxylate
This protocol is a representative example based on general synthetic methods for similar

compounds.

Materials:

1-Boc-4-(methylamino)piperidine

Benzyl bromide

Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a solution of 1-Boc-4-(methylamino)piperidine (1.0 eq) in anhydrous DMF, add potassium

carbonate (2.0 eq).

Stir the suspension at room temperature for 15 minutes.

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Benzyl 4-
(methylamino)piperidine-1-carboxylate.

Characterization:
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The structure and purity of the synthesized compound should be confirmed by standard

analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure and connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the

compound.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Reactants

Reaction Work-up & Purification Final Product

1-Boc-4-(methylamino)piperidine

N-Alkylation
(Stirring, RT, Overnight)

Benzyl Bromide

K2CO3 (Base)

DMF (Solvent)

Quench with Water Extract with Ethyl Acetate Wash with NaHCO3 & Brine Dry over MgSO4 Concentrate in vacuo Silica Gel Chromatography Benzyl 4-(methylamino)piperidine-1-carboxylate

Click to download full resolution via product page

Caption: Synthetic workflow for Benzyl 4-(methylamino)piperidine-1-carboxylate.

Potential Pharmacological Properties
Benzyl 4-(methylamino)piperidine-1-carboxylate serves as a key building block for

pharmacologically active molecules.[1] Based on the activities of its derivatives, this compound
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is a valuable scaffold for developing agents targeting the central nervous system.

Acetylcholinesterase (AChE) Inhibition
Derivatives of benzylpiperidine have shown potent inhibitory activity against

acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.

Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. While no direct data

exists for the title compound, related structures exhibit significant activity.

Table 2: Acetylcholinesterase Inhibitory Activity of Related Benzylpiperidine Derivatives

Compound IC₅₀ (nM) vs. AChE Reference

1-benzyl-N-(5,6-dimethoxy-8H-

indeno[1,2-d]thiazol-2-

yl)piperidine-4-carboxamide

0.41 [3]

1-benzyl-N-(1-methyl-3-oxo-2-

phenyl-2,3-dihydro-1H-pyrazol-

4-yl) piperidine-4-carboxamide

5.94 [3]

Dopamine and Serotonin Receptor Modulation
The benzylpiperidine scaffold is also found in compounds that interact with dopamine and

serotonin receptors, which are implicated in various neurological and psychiatric disorders.

Table 3: Receptor Binding Affinity of Related Benzylpiperidine Derivatives

Compound Target Kᵢ (nM) Reference

N-benzyl-4-(2-

diphenyl)-1-

piperazinehexanamid

e

5-HT₇ 0.8 [4]

3-[(aryl)(4-

fluorobenzyloxy)methy

l]piperidine derivatives

SERT 2 - 400 [5]
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Hypothetical Signaling Pathway
Based on the potential for acetylcholinesterase inhibition, a hypothetical signaling pathway can

be proposed. Inhibition of AChE by a derivative of Benzyl 4-(methylamino)piperidine-1-
carboxylate would lead to an increase in acetylcholine levels in the synaptic cleft. This

elevated acetylcholine would then enhance signaling through both nicotinic and muscarinic

acetylcholine receptors, which are involved in cognitive functions.

Benzyl 4-(methylamino)piperidine-1-carboxylate
Derivative Acetylcholinesterase (AChE)

Inhibits

ACh Degradation

Catalyzes

Acetylcholine (ACh)

Nicotinic ACh Receptors

Activates

Muscarinic ACh Receptors

Activates

Increased Synaptic ACh

Enhanced Cognitive Function

Click to download full resolution via product page

Caption: Hypothetical pathway of cognitive enhancement via AChE inhibition.

ADME/Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of Benzyl
4-(methylamino)piperidine-1-carboxylate has not been extensively reported. However,

standard in vitro and in vivo assays can be employed to characterize these properties.

Table 4: Summary of Key ADME/Tox Assays
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Parameter Assay Purpose

Absorption Caco-2 Permeability Assay

To assess intestinal

permeability and potential for

oral absorption.

Metabolism
Liver Microsomal Stability

Assay

To evaluate metabolic stability

and identify potential

metabolites.

Toxicity Ames Test To assess mutagenic potential.

Toxicity hERG Channel Assay
To evaluate the risk of cardiac

QT prolongation.

Toxicity
Acute Oral Toxicity (OECD

423)

To determine the acute toxicity

and estimate the LD₅₀.

Detailed Experimental Protocols
This assay assesses the potential for a compound to be absorbed across the intestinal

epithelium.

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25

days to form a differentiated monolayer.

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER).

Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and

samples are taken from the basolateral (B) side at various time points to determine the

apical-to-basolateral (A-to-B) permeability. The reverse experiment (B-to-A) is also

performed to assess efflux.

Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The

apparent permeability coefficient (Papp) is then calculated.

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
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Incubation: The test compound is incubated with liver microsomes (human, rat, or other

species) and NADPH (a cofactor for metabolic enzymes) at 37°C.

Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60

minutes).

Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent

(e.g., acetonitrile).

Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of

disappearance of the compound.

This test is used to assess the mutagenic potential of a compound.

Strains: Histidine-dependent strains of Salmonella typhimurium are used.

Exposure: The bacterial strains are exposed to the test compound at various concentrations,

both with and without a metabolic activation system (S9 fraction from rat liver).

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant

colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

A significant increase in the number of revertant colonies compared to the negative control

indicates mutagenic potential.

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.

Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.

Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG

current.

Compound Application: The test compound is applied to the cells at various concentrations.

Analysis: The effect of the compound on the hERG current is measured. The concentration

that causes 50% inhibition (IC₅₀) is determined.
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This in vivo study provides information on the acute toxicity of a substance.

Animal Model: Typically, rats or mice are used.

Dosing: A single oral dose of the test substance is administered to a group of animals. The

study is conducted in a stepwise manner with a few animals at each step.

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

Analysis: The results are used to classify the substance into a toxicity category and to

estimate the median lethal dose (LD₅₀).

Safety and Handling
Based on the available information for Benzyl 4-(methylamino)piperidine-1-carboxylate and

related compounds, the following hazard statements apply:

H302: Harmful if swallowed.[6]

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.[6]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[6]
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It is essential to handle this compound in a well-ventilated fume hood using appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion
Benzyl 4-(methylamino)piperidine-1-carboxylate is a valuable chemical intermediate with

significant potential in the development of novel therapeutics, particularly for CNS disorders. Its

structural motif is present in compounds with known activity against key targets such as

acetylcholinesterase and various neurotransmitter receptors. This guide has provided an

overview of its known properties, a plausible synthetic approach, and a framework for its

comprehensive biological and safety evaluation. Further research is warranted to fully elucidate

the pharmacological profile of this compound and its derivatives to unlock their full therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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